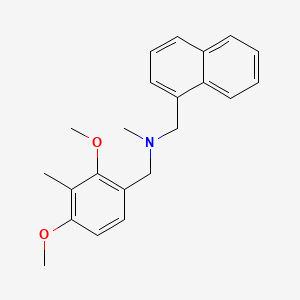
1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate is a novel compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized and studied for its potential pharmacological properties. This compound has shown promising results in various scientific studies, including its potential use in the treatment of neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. This modulation can potentially lead to the protection of neurons and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and acetylcholine. It has also been shown to reduce the levels of oxidative stress markers in the brain, which can potentially lead to the protection of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate in lab experiments is its potential neuroprotective properties. It can potentially be used to study the mechanisms of neurodegeneration and the potential treatments for neurological disorders. However, one of the limitations of using this compound is its limited availability and high cost.
Direcciones Futuras
There are several future directions for the study of 1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate. One potential direction is the study of its potential use in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is the study of its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate involves several steps. The first step involves the reaction of 2-chlorobenzyl chloride with isonicotinic acid to form 2-chlorobenzyl isonicotinate. This intermediate is then reacted with piperazine to form 1-(2-chlorobenzyl)-4-isonicotinoylpiperazine. Finally, the oxalate salt of the compound is formed by reacting it with oxalic acid.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has been studied extensively for its potential use in the treatment of neurological disorders. It has been shown to have neuroprotective properties and can potentially be used to treat conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O.C2H2O4/c18-16-4-2-1-3-15(16)13-20-9-11-21(12-10-20)17(22)14-5-7-19-8-6-14;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNZYXGPVCDPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=NC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)




![N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5110998.png)
![5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5111006.png)
![cyclooctyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5111014.png)
![N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5111021.png)

![2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5111036.png)

![1'-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5111049.png)
![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)